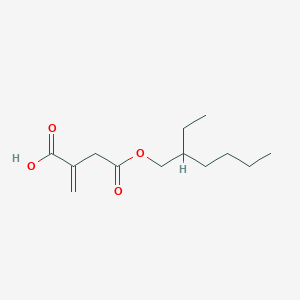
mono-2-Ethylhexyl itaconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-2-Ethylhexyl itaconate is an organic compound derived from itaconic acid It is characterized by the presence of an itaconate group esterified with 2-ethylhexanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-2-Ethylhexyl itaconate can be synthesized through the esterification of itaconic acid with 2-ethylhexanol. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors, and the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Mono-2-Ethylhexyl itaconate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown into itaconic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Polymerization: Can be polymerized to form polymers with unique properties.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically at elevated temperatures.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), conducted under controlled temperature conditions.
Major Products
Hydrolysis: Itaconic acid and 2-ethylhexanol.
Scientific Research Applications
Mono-2-Ethylhexyl itaconate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a biodegradable polymer in drug delivery systems.
Medicine: Explored for its use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism by which mono-2-Ethylhexyl itaconate exerts its effects is primarily through its ability to undergo polymerization and form polymers with unique properties. These polymers can interact with biological systems, providing biocompatibility and biodegradability. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, facilitating the controlled release of drugs or other therapeutic agents.
Comparison with Similar Compounds
Mono-2-Ethylhexyl itaconate can be compared with other similar compounds, such as:
Mono-2-Ethylhexyl phthalate: Another ester of 2-ethylhexanol, used as a plasticizer.
Di-2-Ethylhexyl itaconate: A diester of itaconic acid, used in similar applications but with different properties.
Itaconic acid: The parent compound, used in the synthesis of various itaconate esters.
This compound is unique due to its specific ester structure, which imparts distinct properties such as improved flexibility and biodegradability in polymer applications.
Properties
IUPAC Name |
4-(2-ethylhexoxy)-2-methylidene-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-12(14)8-10(3)13(15)16/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDDZSKLOIUOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














